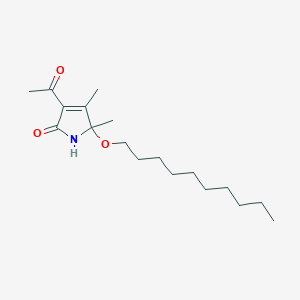![molecular formula C16H25NO2S B14265302 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide CAS No. 155722-06-8](/img/structure/B14265302.png)
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is commonly used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a sulfur-containing reagent, followed by the introduction of an acetamide group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of high-performance materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide involves its ability to scavenge free radicals and inhibit oxidative processes. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This action is facilitated by the phenolic hydroxyl group and the sulfur atom, which can donate electrons to stabilize free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor to the compound with similar antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyanisole: Another antioxidant with a methoxy group instead of an acetamide group.
Probucol: A lipid-lowering drug with similar antioxidant properties.
Uniqueness
2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide is unique due to its specific combination of antioxidant and anti-inflammatory properties, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions also adds to its versatility and usefulness in scientific research and industrial applications.
Propriétés
| 155722-06-8 | |
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H25NO2S/c1-15(2,3)11-7-10(20-9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H2,17,18) |
Clé InChI |
ARSAEDZUMJVLOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)




![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
